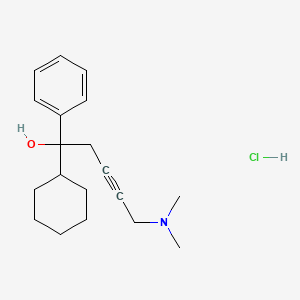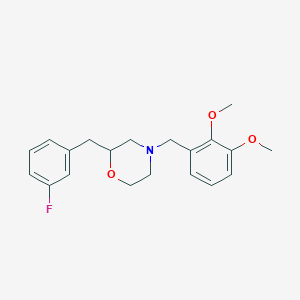![molecular formula C15H12N2O3S B6120395 N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B6120395.png)
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide is not fully understood. However, studies have shown that this compound targets specific cellular pathways in cancer cells and inhibits their growth. In addition, this compound has been shown to disrupt the cell membrane of fungal cells, leading to their death.
Biochemical and Physiological Effects:
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In fungal cells, this compound has been shown to disrupt the cell membrane and inhibit their growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a suitable candidate for various scientific research applications. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to both cancer and normal cells, and further research is needed to determine its safe dosage and potential side effects.
Future Directions
There are several future directions for the research of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide. One of the potential directions is the development of new derivatives of this compound with improved anticancer and antifungal properties. Another direction is the investigation of the potential applications of this compound in organic electronics and other material science fields. Additionally, further research is needed to determine the safety and potential side effects of this compound in humans and animals.
Synthesis Methods
The synthesis of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide has been reported through various methods. One of the most commonly used methods is the reaction of 2-amino-4-(2-methoxyphenyl)thiazole with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. This method yields N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide in good yields and high purity.
Scientific Research Applications
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide has shown potential applications in various fields of scientific research. In medicine, this compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. In agriculture, N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide has been studied for its antifungal properties and has shown potential in controlling fungal infections in crops. In material science, this compound has been studied for its potential applications in organic electronics and has shown promising results in improving the performance of organic electronic devices.
properties
IUPAC Name |
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-19-12-6-3-2-5-10(12)11-9-21-15(16-11)17-14(18)13-7-4-8-20-13/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWLZRRKEVFNFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B6120319.png)
![{1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-pyrrolidinyl}methanol](/img/structure/B6120325.png)

![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B6120336.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6120341.png)

![N'-(2-hydroxybenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B6120355.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B6120362.png)
![N-[2-(acetylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B6120372.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6120391.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(5-methyl-2-furyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6120401.png)

![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(3-thienyl)ethyl]-2-pyridinamine](/img/structure/B6120418.png)